Product packaging for Ethyltriphenylphosphonium iodide(Cat. No.:CAS No. 4736-60-1)

Ethyltriphenylphosphonium iodide

Cat. No.: B128696
CAS No.: 4736-60-1
M. Wt: 418.2 g/mol
InChI Key: SLAFUPJSGFVWPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyltriphenylphosphonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C20H20IP and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20IP B128696 Ethyltriphenylphosphonium iodide CAS No. 4736-60-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFUPJSGFVWPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052117
Record name Ethyltriphenylphosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phosphonium, ethyltriphenyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4736-60-1
Record name Ethyltriphenylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4736-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyltriphenylphosphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, ethyltriphenyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltriphenylphosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltriphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLTRIPHENYLPHOSPHONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXZ2V239JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Ethyltriphenylphosphonium Iodide

The primary and most widely employed method for the synthesis of ethyltriphenylphosphonium iodide is the quaternization of triphenylphosphine (B44618). This reaction involves the direct interaction of triphenylphosphine with iodoethane. The phosphorus atom in triphenylphosphine acts as a nucleophile, attacking the electrophilic ethyl group of iodoethane, which results in the formation of the stable phosphonium (B103445) salt. This is a classic example of an SN2 type reaction. googleapis.com

Table 1: Reported Synthetic Parameters for this compound and Analogs

MethodReactantsSolventTemperatureTimeYieldReference
Microwave IrradiationTriphenylphosphine, IodoethaneNot specified (Neat)150°C4 h99% chemicalbook.com
Stirring (for Methyl analog)Triphenylphosphine, IodomethaneBenzene (B151609)Room Temperature12 h95.4% orgsyn.orgprepchem.com

Purification and Isolation Techniques for Ethyltriphenylphosphonium Iodide

The purification and isolation of ethyltriphenylphosphonium iodide are critical steps to obtain a product of high purity, which is essential for its subsequent applications in organic synthesis, such as in the Wittig reaction. googleapis.comchemicalbook.com The crude product obtained from the synthesis is often contaminated with unreacted starting materials or by-products. google.com The techniques employed are largely dictated by the physical properties of the salt, such as its solubility and crystalline nature. This compound is typically an off-white to pale yellow crystalline powder. chemicalbook.comchemimpex.com It is noted to be both hygroscopic and light-sensitive, requiring careful handling and storage. fishersci.comchemicalbook.comlabproinc.com

Common purification methods include recrystallization, trituration, and chromatography. researchgate.netwikipedia.org

Isolation and Washing: In cases where the reaction is conducted in a non-polar solvent like benzene (B151609), the phosphonium (B103445) salt precipitates out of the solution. The solid product can then be isolated by simple filtration. Subsequent washing of the filtered solid with a suitable solvent, such as benzene or n-hexane, helps remove unreacted, non-polar triphenylphosphine (B44618). orgsyn.orgresearchgate.net The isolated product is then typically dried under reduced pressure. orgsyn.org

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is crucial and is guided by the solubility profile of the salt. This compound shows solubility in solvents like acetone, chloroform, dichloromethane, and methanol. chemicalbook.com Recrystallization involves dissolving the crude salt in a minimum amount of a hot solvent in which it is soluble, followed by cooling to allow the formation of pure crystals. For phosphonium salts that are difficult to crystallize and exist as oils, techniques like vapor diffusion (e.g., hexane (B92381) vapor into a toluene (B28343) solution) or slow warming from very low temperatures can be effective. researchgate.net It is generally advised to use dry, aprotic solvents, as the hygroscopic nature of these salts can inhibit crystallization. researchgate.net

Chromatographic Methods: For more challenging purifications, chromatographic techniques can be employed. A specialized method involves the use of a cation exchange resin. google.com In this process, a solution of the crude phosphonium salt is passed over a bed of the resin. The phosphonium cation (Ph₃PEt⁺) is retained on the resin, while uncharged impurities like triphenylphosphine are washed away. The purified phosphonium salt is then eluted from the resin using an electrolyte solution. google.com

Table 2: Physical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₂₀H₂₀IP fishersci.com
Molecular Weight418.26 g/mol fishersci.com
AppearanceOff-white to pale yellow crystalline powder chemicalbook.comchemimpex.com
Melting Point164-170°C fishersci.comavantorsciences.com
SensitivityHygroscopic, Light Sensitive fishersci.comchemicalbook.comlabproinc.com

Table 3: Solubility Profile of this compound

SolventSolubilityReference
WaterSoluble / Slightly soluble fishersci.comchemicalbook.comtnjchem.com
AcetoneSoluble chemicalbook.com
ChloroformSoluble chemicalbook.com
DichloromethaneSoluble chemicalbook.com
MethanolSoluble chemicalbook.com

Mechanistic Investigations of Ethyltriphenylphosphonium Iodide in Organic Transformations

Role of Ethyltriphenylphosphonium Ylides in Wittig Reactions

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes or ketones. lumenlearning.comlibretexts.org The reaction's power lies in its ability to form a carbon-carbon double bond at a precisely defined location by coupling a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.commnstate.edu

The journey to the Wittig reaction begins with the formation of the phosphonium (B103445) ylide from its corresponding phosphonium salt. masterorganicchemistry.com Ethyltriphenylphosphonium iodide serves as the starting material, or precursor, for generating the ethyltriphenylphosphonium ylide (Ph₃P=CHCH₃). This process involves the deprotonation of the phosphonium salt at the carbon atom adjacent to the positively charged phosphorus. lumenlearning.comacs.org

The hydrogen atoms on the α-carbon of the ethyl group are rendered acidic due to the strong electron-withdrawing nature of the adjacent phosphonium cation. mnstate.edulibretexts.org Consequently, treatment with a strong base removes a proton, yielding the neutral ylide. libretexts.org Common bases employed for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). masterorganicchemistry.comlibretexts.org

Formation of Ethyltriphenylphosphonium Ylide: [Ph₃P⁺CH₂CH₃]I⁻ + Base → Ph₃P=CHCH₃ + [Base-H]⁺ + I⁻

The resulting ylide is a resonance-stabilized species, existing as a hybrid of two contributing structures: the ylide form (with adjacent positive and negative charges) and the ylene form (with a phosphorus-carbon double bond). wikipedia.org The actual structure is zwitterionic, with the nucleophilic character concentrated on the α-carbon. lumenlearning.comwikipedia.org This nucleophilic carbon is the reactive center that attacks the electrophilic carbonyl carbon of an aldehyde or ketone in the subsequent Wittig reaction. mnstate.edu

The mechanism of the Wittig reaction has been a subject of detailed study. The most widely accepted mechanism for reactions involving unstabilized ylides, such as ethyltriphenylphosphonium ylide, proceeds through a concerted [2+2] cycloaddition pathway under lithium-free conditions. organic-chemistry.orgwikipedia.org

The nucleophilic ylide attacks the carbonyl compound, leading directly to a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgorganic-chemistry.org This step is believed to occur via a concerted [π²s + π²a] cycloaddition. wikipedia.org

Mechanism of the Wittig Reaction:

Cycloaddition: The ylide (Ph₃P=CHCH₃) reacts with an aldehyde or ketone (R₂C=O) to form the oxaphosphetane intermediate. wikipedia.org

Decomposition: The oxaphosphetane is unstable and rapidly decomposes in an irreversible, exothermic step. libretexts.org This decomposition occurs through a retro-[2+2] cycloaddition, breaking the C-P and C-O bonds and forming a C=C and a P=O double bond. masterorganicchemistry.com

The final products are the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence. lumenlearning.comorganic-chemistry.org An older, classical mechanism proposed the formation of a dipolar, zwitterionic intermediate called a betaine (B1666868), which would then undergo ring closure to the oxaphosphetane. lumenlearning.comlibretexts.org However, for unstabilized ylides in the absence of lithium salts, evidence strongly supports the direct formation of the oxaphosphetane. wikipedia.org

A significant feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The geometry (E or Z) of the double bond is highly dependent on the nature of the ylide. organic-chemistry.org Ethyltriphenylphosphonium ylide is classified as an "unstabilized" ylide because the ethyl group is an alkyl group, which does not offer significant resonance stabilization to the carbanion. organic-chemistry.orgwikipedia.org

Wittig reactions involving unstabilized ylides, including the one derived from this compound, predominantly yield the (Z)-alkene (cis isomer). libretexts.orgorganic-chemistry.orgwikipedia.org This selectivity arises from kinetic control of the reaction. The transition state leading to the cis-oxaphosphetane is sterically favored and lower in energy than the transition state leading to the trans-oxaphosphetane. ic.ac.uk The rapid and irreversible decomposition of the oxaphosphetane preserves this kinetic stereochemistry in the final alkene product. wikipedia.orgic.ac.uk

Ylide TypeR Group on YlidePredominant Alkene Isomer
UnstabilizedAlkyl (e.g., -CH₂CH₃)(Z)-alkene libretexts.orgwikipedia.org
SemistabilizedArylPoor (E)/(Z) selectivity wikipedia.org
StabilizedElectron-withdrawing group (e.g., -COOR, -CN)(E)-alkene organic-chemistry.orgwikipedia.org
Stereochemical outcome of the Wittig reaction based on ylide stability.

The presence of lithium salts can sometimes affect the stereochemical outcome, potentially leading to equilibration of intermediates and reducing the Z-selectivity. masterorganicchemistry.comwikipedia.org However, performing the reaction under salt-free conditions generally enhances the formation of the Z-isomer. wikipedia.org

While unstabilized ylides from precursors like this compound reliably produce (Z)-alkenes, synthetic strategies often require the (E)-alkene isomer. To achieve this, modifications to the standard Wittig protocol have been developed. The most notable is the Schlosser modification. libretexts.orgwikipedia.org

The Schlosser modification allows for the synthesis of (E)-alkenes from the same unstabilized ylides that would typically give Z-products. wikipedia.org This procedure involves:

Reaction of the ylide with an aldehyde at low temperature to form the initial mixture of diastereomeric betaine intermediates (predominantly the erythro form).

Deprotonation of the betaine at the α-carbon using a strong base like phenyllithium.

Protonation of the resulting β-oxido ylide, which preferentially forms the more stable threo betaine diastereomer.

Warming the solution in the presence of a proton source allows the threo betaine to eliminate, yielding the (E)-alkene. wikipedia.org

This modification effectively inverts the normal stereochemical outcome for unstabilized ylides, demonstrating the versatility of Wittig reagents derived from salts like this compound.

Phase-Transfer Catalysis Mediated by this compound

Beyond its role in the Wittig reaction, this compound is also employed as a phase-transfer catalyst (PTC). chemicalbook.comsigmaaldrich.com Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org

Many reactions involve an organic substrate, soluble in an organic solvent, and an inorganic nucleophile, soluble only in water. Without a catalyst, the reaction is slow or nonexistent as the reactants are separated. A phase-transfer catalyst facilitates the reaction by transporting one of the reactants across the phase boundary. wikipedia.orgslideshare.net

Quaternary phosphonium salts, like this compound, are effective phase-transfer catalysts. wikipedia.orgalfachemic.com The mechanism involves the following key steps:

The bulky, lipophilic quaternary phosphonium cation ([R₄P]⁺) is soluble in the organic phase.

At the aqueous-organic interface, the phosphonium cation exchanges its original anion (in this case, iodide) for the anion of the reactant in the aqueous phase (e.g., cyanide, hydroxide).

This newly formed ion pair, consisting of the large, organic-soluble phosphonium cation and the reactant anion, is now sufficiently lipophilic to be extracted from the aqueous phase into the bulk of the organic phase. wikipedia.orgslideshare.net

Once in the organic phase, the "naked" anion is highly reactive and readily reacts with the organic substrate.

After the reaction, the phosphonium cation is regenerated and can return to the aqueous interface to transport another reactant anion, thus continuing the catalytic cycle.

Phosphonium salts are often favored over their ammonium (B1175870) salt counterparts for certain applications due to their higher thermal stability, which allows for reactions to be conducted at elevated temperatures. wikipedia.orgalfachemic.com this compound has been specifically used as a phase-transfer catalyst in reactions such as the Algar−Flynn−Oyamada synthesis of 3-hydroxyflavones. sigmaaldrich.com

Mechanistic Aspects of Interfacial Transfer Processes by this compound

This compound functions as a quintessential phase-transfer catalyst (PTC), facilitating reactions between reactants located in separate, immiscible phases, typically a solid or aqueous phase and an organic phase. scienceinfo.comchemimpex.com The fundamental principle of its catalytic action lies in its ability to transport an anionic reactant from the aqueous or solid phase into the organic phase, where it can then react with the organic-soluble substrate. ias.ac.in

The mechanism begins with the ethyltriphenylphosphonium cation, [C2H5(C6H5)3P]+, which possesses a distinct dual nature. The three phenyl groups and the ethyl group attached to the phosphorus atom create a bulky, lipophilic (oil-loving) cation. scienceinfo.com This lipophilicity allows the cation to be soluble in the organic phase. ias.ac.in At the interface between the two phases, the positively charged phosphonium ion pairs with an anion (for example, a hydroxide (B78521) or cyanide ion) from the aqueous or solid phase. This newly formed ion-pair, [(C2H5(C6H5)3P)+ (Anion)-], has sufficient organic character to be extracted from the interface into the bulk of the organic phase.

Once in the organic phase, the anion is in a highly reactive state. It is only loosely associated with the bulky phosphonium cation and is poorly solvated by the nonpolar organic solvent. This "naked" anion is significantly more nucleophilic than it would be in a protic aqueous environment where it would be heavily solvated by water molecules. This enhanced reactivity allows it to readily react with the organic substrate.

Following the reaction, a new, less reactive anion is formed (e.g., a halide ion from an alkyl halide substrate), and the ethyltriphenylphosphonium cation pairs with this new anion. Due to its concentration gradient, this new ion-pair migrates back to the interface, where the cation can exchange the new anion for another reactant anion from the aqueous or solid phase, thus completing the catalytic cycle and allowing the process to repeat. jetir.org The iodide counterion itself can play a dual role, not only as part of the catalyst but also by potentially activating alkylating agents like alkyl chlorides or bromides through an in-situ Finkelstein reaction, converting them to the more reactive alkyl iodides. nih.govphasetransfercatalysis.com

Influence of Reaction Parameters on Phase-Transfer Catalytic Efficiency

The efficiency of this compound as a phase-transfer catalyst is not intrinsic but is profoundly influenced by a variety of reaction parameters. numberanalytics.com Optimization of these parameters is crucial for maximizing reaction rates, yields, and selectivity.

Key Parameters Influencing Catalytic Efficiency:

ParameterInfluence on EfficiencyResearch Findings
Catalyst Structure The lipophilicity of the phosphonium cation is a primary determinant of its effectiveness. Longer alkyl chains or more aryl groups increase lipophilicity, enhancing solubility in the organic phase and facilitating anion transfer. ias.ac.inresearchgate.netA positive correlation exists between catalyst lipophilicity and reaction efficiency. Highly lipophilic cations are more compatible with the organic phase, leading to more efficient anion transfer. ias.ac.innih.gov
Solvent The choice of the organic solvent is critical. It must be able to dissolve the organic reactant and the phosphonium ion-pair but remain immiscible with the aqueous phase. scienceinfo.comAprotic solvents are generally preferred. Dichloromethane is widely used due to its ability to dissolve most quaternary salts and its hydrophobicity. Non-polar solvents like toluene (B28343) can maximize the interaction between the counterions, which is beneficial in asymmetric PTC. scienceinfo.com The solvent also affects the interfacial tension, which influences the transfer rate. scienceinfo.com
Water Content In solid-liquid PTC, the amount of water present can have a significant impact. A small amount of water is often necessary to dissolve the ionic reactant and facilitate anion exchange at the interface.Using less water can reduce the hydration of ions, and a saturated aqueous solution with anions that are difficult to transfer can shift the equilibrium towards the formation of the catalyst-substrate complex. scienceinfo.com Water can also indirectly influence the basicity of solid bases like potassium carbonate. ijche.com
Agitation/Stirring Rate In a heterogeneous system, the rate of transfer of species across the phase boundary is often the rate-limiting step.Increasing the stirring rate enhances the interfacial area between the phases, which in turn increases the rate of mass transfer and the overall reaction rate.
Temperature Temperature affects the intrinsic reaction rate in the organic phase and the mass transfer of species between phases. scienceinfo.comHigher temperatures generally increase reaction rates. However, for phosphonium salts, thermal stability is a key advantage, allowing for a wider operational temperature range compared to some ammonium salts. alfachemic.com For instance, an increase in temperature can provide the necessary activation energy for the reaction to proceed more efficiently. ijche.com
Nature of the Anion The extractability of an anion into the organic phase depends on its hydration energy. "Softer," more polarizable anions with low charge density (like iodide) are more easily extracted than "harder" anions with high charge density (like fluoride (B91410) or hydroxide).The iodide counterion is considered "soft" and is more lipophilic than chloride or bromide, facilitating its transfer into the organic phase. phasetransfercatalysis.com
Concentration of Base In reactions involving deprotonation, the concentration of the base (e.g., NaOH, K2CO3) directly influences the concentration of the active anionic species.Increasing the concentration of the base generally increases the concentration of the reactive anion, which can lead to a linear increase in the reaction rate. jetir.orgijche.com

Other Reaction Mechanisms Involving this compound

Beyond its role in standard phase-transfer catalysis, this compound is a versatile reagent involved in several other important organic transformations. chemimpex.com

Wittig Reaction: One of the most prominent applications of this compound is as a precursor to a Wittig reagent. chemicalbook.comvestachem.com In the presence of a strong base (such as n-butyllithium or sodium hydride), the ethyl group is deprotonated to form the corresponding phosphonium ylide, ethylidenetriphenylphosphorane. This ylide is a powerful nucleophile that reacts with aldehydes and ketones in a transformation known as the Wittig reaction. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield an alkene and triphenylphosphine oxide. This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high regioselectivity.

Synthesis of Other Compounds: this compound serves as a reactant or catalyst in various synthetic procedures:

N,N-dimethylation of primary aromatic amines: It can act as an efficient catalyst for this transformation when using methyl alkyl carbonates as the methylating agent. sigmaaldrich.comsigmaaldrich.com

Algar−Flynn−Oyamada (AFO) Synthesis: It functions as a phase-transfer catalyst in the synthesis of 3-hydroxyflavones from chalcones. sigmaaldrich.comsigmaaldrich.com

Synthesis of Dierylmethine Derivatives and Bismuth(III) Complexes: The compound is used as a reactant in the synthesis of these more complex structures. chemicalbook.comsigmaaldrich.com

Asymmetric Hydrogenation: It has been utilized as a reactant in certain asymmetric hydrogenation processes. chemicalbook.comsigmaaldrich.com

Synthesis of Enol Ethers: Functionalized phosphonium salts derived from related structures have been successfully employed for the stereoselective synthesis of enol ethers from aldehydes. d-nb.info

These varied applications highlight the utility of this compound not just as a passive phase-transfer agent but as an active participant and catalyst in a range of mechanistically distinct organic reactions. d-nb.info

Catalytic Applications of Ethyltriphenylphosphonium Iodide

Ethyltriphenylphosphonium Iodide as a Reagent in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and ETPPI plays a crucial role as a reagent in several key reactions that achieve this transformation. sigmaaldrich.com

While the Wittig reaction is a cornerstone of olefination chemistry, the utility of phosphonium (B103445) salts like ETPPI extends to other important olefination methods. wikipedia.org These alternative reactions often provide advantages in terms of stereoselectivity or substrate scope.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction for the synthesis of alkenes, particularly E-alkenes. Although the classical HWE reaction utilizes phosphonate (B1237965) carbanions, modifications and related reactions can involve phosphonium salts. The HWE reaction offers the advantage of using stabilized carbanions, which are generally more reactive than the corresponding stabilized Wittig reagents. wikipedia.org Furthermore, the water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying product purification.

Another important olefination method is the Julia-Kocienski olefination , which provides a powerful tool for the stereoselective synthesis of alkenes. wikipedia.org This reaction, along with the Peterson olefination (which uses silicon-based reagents), offers alternative strategies for C-C double bond formation with distinct advantages in controlling the geometry of the resulting alkene.

Recent advancements have also focused on developing more environmentally friendly and efficient olefination protocols. For example, solvent-free Wittig reactions have been developed to reduce the reliance on hazardous solvents like dichloromethane. beyondbenign.org These "greener" approaches often utilize solid bases and can provide both E and Z isomers of the alkene product. beyondbenign.org

The following table provides a brief comparison of these olefination reactions:

ReactionTypical ReagentPrimary Product StereoselectivityKey Advantages
Wittig Reaction Phosphonium YlideZ-alkene (with unstabilized ylides)Wide applicability, reliable for introducing methylene (B1212753) groups. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate CarbanionE-alkeneEasy removal of byproduct, reactive with stabilized carbanions.
Julia-Kocienski Olefination Sulfonyl-based ReagentE-alkeneHigh E-selectivity. wikipedia.org
Peterson Olefination α-Silyl CarbanionStereochemistry can be controlled by workup conditions (acidic or basic).

The Wittig reaction and its variants are indispensable tools for the construction of complex organic molecules, including natural products and pharmaceuticals. numberanalytics.comresearchgate.net The ability to form a carbon-carbon double bond with high regioselectivity makes it a powerful strategy in multi-step syntheses. libretexts.org

A notable application of the Wittig reaction is in the total synthesis of natural products. For instance, it has been a key step in the synthesis of molecules like paclitaxel (B517696) and brevetoxin (B15176840) B. numberanalytics.com The reaction's functional group tolerance allows for its use in the presence of various other chemical moieties, which is crucial when dealing with complex substrates. wikipedia.org

In the synthesis of heterocyclic compounds with potential biological activity, the Wittig reaction has proven to be an efficient and attractive strategy. researchgate.net For example, it has been used to convert 2,4-dibenzyloxybenzaldehyde into an enol ether, which is a key intermediate for further transformations. researchgate.net

The synthesis of anacardic acids, which are found in plants of the Anacardiaceae family, also utilizes a Wittig reaction as a crucial step to install the characteristic unsaturated side chain. This involves the reaction of an aldehyde with a triphenylphosphonium iodide in the presence of a strong base.

The following table highlights some examples of complex molecules synthesized using Wittig-type reactions:

Molecule ClassSpecific ExampleRole of Wittig-Type Reaction
Natural Products Paclitaxel, Brevetoxin BFormation of key alkene moieties within the complex carbon skeleton. numberanalytics.com
Heterocyclic Compounds FuranoquinolinesUsed in the synthesis of 1,2-dihydroquinoline (B8789712) precursors. researchgate.net
Anacardic Acids 6-[8(Z),11(Z)-pentadecadienyl]salicylic acidIntroduction of the unsaturated alkyl side chain.
Leukotrienes Leukotriene A methyl esterStepwise formation of cis-double bonds using both stabilized and non-stabilized ylides. wikipedia.org

This compound in Advanced Catalytic Systems

Beyond its role as a stoichiometric reagent, ETPPI and its derivatives are integral components of advanced catalytic systems, enabling a range of important transformations.

The development of asymmetric catalysis, which allows for the selective synthesis of one enantiomer of a chiral molecule, is a major focus of modern organic chemistry. Chiral phosphonium salts, derived from compounds like ETPPI, have emerged as powerful catalysts in this field. nih.gov

Asymmetric phase-transfer catalysis (PTC) using chiral phosphonium salts is a versatile method for the enantioselective synthesis of various chiral molecules. nih.gov These catalysts facilitate the transfer of reactants between different phases, creating a chiral environment that directs the stereochemical outcome of the reaction. This approach has been successfully applied to the synthesis of enantiomerically enriched α-amino acids and their derivatives. sigmaaldrich.com

Recent research has demonstrated the use of bifunctional phosphonium salt catalysts in combination with Lewis acids for the asymmetric synthesis of complex N-bridged ring systems. nih.govnih.gov In these systems, the chiral phosphonium salt is responsible for the initial asymmetric induction, while the Lewis acid promotes subsequent ring-opening and cyclization steps. nih.gov

The following table summarizes key aspects of asymmetric catalysis involving phosphonium salts:

Catalytic SystemKey FeaturesApplication Example
Asymmetric Phase-Transfer Catalysis (PTC) Utilizes chiral phosphonium salts to create a chiral reaction environment.Asymmetric alkylation for the synthesis of α-amino acids. sigmaaldrich.com
Bifunctional Phosphonium Salt/Lewis Acid Relay Catalysis Combines a chiral phosphonium salt for asymmetric induction with a Lewis acid for subsequent transformations.Synthesis of chiral N-bridged [3.3.1] ring systems. nih.govnih.gov

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. stanford.edupreprints.org Immobilizing phosphonium salts like ETPPI onto solid supports is a key strategy for creating effective heterogeneous catalysts. researchgate.net

Supported phosphonium salt catalysts have been developed for various applications, including the Wittig reaction. researchgate.net By anchoring the phosphonium salt to a polymer or other solid matrix, the phosphine (B1218219) oxide byproduct can be easily separated from the reaction mixture, simplifying purification. researchgate.net This approach addresses one of the main drawbacks of the classical Wittig reaction. researchgate.net

The development of heterogeneous catalysts is crucial for making chemical processes more sustainable and economically viable. stanford.edu Research in this area focuses on designing robust supported catalysts that maintain high activity and selectivity over multiple reaction cycles. The use of flow chemistry in conjunction with heterogeneous catalysts is a promising approach for the fine chemical and pharmaceutical industries. preprints.org

The table below outlines different strategies for heterogeneous catalysis using phosphonium salts:

Support MaterialDescriptionAdvantage
Polymer Supports The phosphonium salt is covalently attached to a polymer backbone.Facilitates easy separation and recycling of the catalyst. researchgate.net
Silica (B1680970) The phosphonium salt is immobilized on the surface of silica particles.Provides a high surface area for the catalytic reaction.
Mesoporous Materials The catalyst is supported within the pores of materials like MCM-41. researchgate.netOffers a defined and controlled reaction environment.

Synergistic catalysis, where two or more catalysts work together to promote a reaction more effectively than either catalyst alone, is a rapidly developing area of research. This compound can play a crucial role in such systems, often in combination with a transition metal catalyst.

The "iodide effect" has been observed in various metal-catalyzed carbon-carbon bond-forming reactions, where the presence of an iodide salt, such as ETPPI, significantly enhances both the reactivity and stereoselectivity. utexas.edu For instance, in ruthenium-catalyzed carbonyl additions, iodide has been found to stabilize the transition state, leading to more efficient and enantioselective reactions. utexas.edu

In palladium-catalyzed cross-coupling reactions, iodide can influence the nature of the active catalytic species. utexas.edu For example, the formation of iodide-bridged palladium(I) dimer species has been shown to lead to more robust catalytic systems for reductive cross-coupling reactions. utexas.edu Similarly, iodide has been found to accelerate palladium-catalyzed C-P bond-forming reactions of aryl nonaflates. nih.gov

The following table provides examples of synergistic catalysis where iodide plays a key role:

Metal CatalystRole of IodideReaction Type
Ruthenium Stabilizes the carbonyl addition transition state through non-classical hydrogen bonding. utexas.eduEnantioselective carbonyl allylation and vinylation. utexas.edu
Palladium Promotes the formation of highly active palladium(I) dimer species and accelerates C-P bond formation. utexas.edunih.govReductive cross-coupling and C-P bond formation. utexas.edunih.gov

Specific Reaction Classes Catalyzed by this compound

This compound has proven to be an efficient catalyst for the selective N,N-dimethylation of primary aromatic amines. nih.govacs.orgacs.org This reaction typically employs methyl alkyl carbonates as environmentally benign methylating agents, presenting a safer alternative to conventional reagents like methyl iodide or dimethyl sulfate. nih.govacs.orgacs.orgpsu.edu The process is generally conducted under solvent-free conditions at elevated temperatures. nih.govacs.orgacs.org

The reaction involves treating a primary aromatic amine with a methyl alkyl carbonate in the presence of a catalytic quantity of this compound. nih.govacs.orgacs.org Research indicates that phosphonium salts, including this compound, facilitate high selectivity towards the desired N,N-dimethylated product, with yields often reaching as high as 96%. nih.govacs.orgacs.org The reaction temperature is a crucial factor and is typically maintained in the range of 140-170 °C. nih.govacs.org

This catalytic method is applicable to a wide array of substituted anilines. The electronic properties of the substituents on the aromatic ring can affect the reaction's speed and outcome. For example, anilines with electron-donating groups tend to produce high yields of the corresponding N,N-dimethylaniline. doi.org In contrast, those with electron-withdrawing groups may necessitate longer reaction times to achieve similar yields. doi.org Steric hindrance, especially from substituents in the ortho position, can also diminish the efficiency of the methylation. doi.org

Detailed Research Findings:

A study focusing on the N,N-dimethylation of various primary aromatic amines using methyl alkyl carbonates and phosphonium salt catalysts, such as this compound, yielded the following results: nih.govacs.orgacs.org

Table 1: N,N-Dimethylation of Primary Aromatic Amines Catalyzed by this compound nih.govacs.orgacs.org
Primary Aromatic Amine (Substrate)Methylating AgentReaction Temperature (°C)Selectivity for N,N-dimethylaniline (%)Isolated Yield (%)
p-AnisidineMethyl alkyl carbonate170High81-89
p-ToluidineMethyl alkyl carbonate140-170High78-95
AnilineMethyl alkyl carbonate140-170up to 9678-95
p-ChloroanilineMethyl alkyl carbonate140-170High78-95
p-CarbomethoxyanilineMethyl alkyl carbonate140-170High78-95
o-EthylanilineMethyl alkyl carbonate140-170High78-95
2,3-DimethylanilineMethyl alkyl carbonate140-170High78-95

The Algar−Flynn−Oyamada (AFO) reaction is a well-established and significant method for synthesizing 3-hydroxyflavones from 2'-hydroxychalcones. wehi.edu.auwikipedia.orgnih.gov This process involves the oxidative cyclization of the chalcone (B49325) starting material using an alkaline solution of hydrogen peroxide. wehi.edu.auwikipedia.org Although effective, the AFO reaction can sometimes be hampered by inconsistent and low yields. wehi.edu.au

To overcome this issue, phase transfer catalysis has been utilized to enhance the effectiveness and applicability of the AFO synthesis. wehi.edu.au this compound is among the phosphonium salts that can function as a phase transfer catalyst in this reaction. wehi.edu.au The catalyst's role is to aid the movement of the hydroperoxide anion from the aqueous phase into the organic phase containing the 2'-hydroxychalcone (B22705), thereby boosting the reaction rate and yield. nii.ac.jp

The standard procedure entails reacting a 2'-hydroxychalcone with hydrogen peroxide in a two-phase system (e.g., an organic solvent and an aqueous alkaline solution) with a catalytic amount of this compound. This reaction ultimately produces the corresponding 3-hydroxyflavone. wehi.edu.aunih.gov The AFO reaction mechanism is intricate and can follow various routes, but it is understood to involve the creation of a dihydroflavonol intermediate that is subsequently oxidized to the flavonol. wikipedia.orgbeilstein-archives.org

Detailed Research Findings:

Studies have indicated that employing phase transfer catalysts, which include a range of phosphonium salts like this compound, can result in better yields in the Algar−Flynn−Oyamada synthesis of 3-hydroxyflavones. wehi.edu.au The primary function of its application is to improve the interaction between the reactants within the two-phase system.

Table 2: General Scheme for the Synthesis of 3-Hydroxyflavones via Algar−Flynn−Oyamada Reaction with this compound as a Phase Transfer Catalyst
ReactantReagentsCatalystProduct
2'-HydroxychalconeHydrogen Peroxide, Base (e.g., NaOH or KOH)This compound3-Hydroxyflavone

Advanced Applications of Ethyltriphenylphosphonium Iodide in Materials Science

Utilization in Polymer Chemistry and Modification

The distinct properties of ethyltriphenylphosphonium iodide lend themselves to innovative uses in the synthesis and modification of polymers, influencing reaction pathways and final material characteristics.

This compound and related phosphonium (B103445) salts serve as effective catalysts and initiators in various polymerization reactions. Their catalytic activity is crucial for C-C bond formation, a fundamental process in creating polymer chains. chemicalbook.comsigmaaldrich.com For instance, phosphonium salts can be employed in Ring-Opening Polymerization (ROP), a key method for producing polyesters and other polymers. nih.govresearchgate.net

Research has shown that Lewis bases like triphenylphosphine (B44618), a related compound, can act as efficient co-initiators for the bulk polymerization of monomers such as L-lactide, leading to faster, more controlled reactions and resulting in polymers with higher molecular weights. researchgate.net this compound can function as a catalyst for specific polymerization reactions, such as the N,N-dimethylation of primary aromatic amines using methyl alkyl carbonates. sigmaaldrich.comottokemi.com The role of the initiator is to generate radicals that propagate the polymerization, a process that can be initiated under relatively mild thermal or photochemical conditions. mdpi.com

Table 1: Role of Phosphonium-Based Compounds in Polymerization

Polymerization Type Monomer Example Role of Phosphonium Compound Outcome
Ring-Opening Polymerization (ROP) L-Lactide Co-initiator (with Sn(Oct)₂) Faster reaction, higher molecular weight, better control researchgate.net
Polycondensation Diols and Phosphoric Acid Catalyst Formation of polyphosphodiesters nih.gov

The incorporation of phosphonium groups into polymer backbones is a strategic approach to modify material properties and introduce new functionalities. Polysulfones, known for their high strength and stability, have been functionalized with pendant phosphonium groups to enhance their characteristics for specialized applications. nih.gov

This functionalization can improve thermal stability, making the resulting polymers suitable for long-term use in demanding environments. nih.gov The introduction of the ionic phosphonium moiety can also facilitate aggregation and reinforce the polymer matrix in ionomers. Functionalized polysulfones with quaternary phosphonium groups have been explored as polymeric biocides, demonstrating good antimicrobial activity and film-forming capabilities. nih.gov This strategy of introducing functional groups onto existing polymer chains expands the potential applications of high-performance materials by imparting specific, desirable properties. nih.gov

Integration into Nanomaterials and Nanotechnology

This compound is increasingly being used in the bottom-up synthesis and surface engineering of nanomaterials, contributing to the development of novel nanostructures with unique optoelectronic properties. acs.orgkharagpurcollege.ac.in

A notable application of this compound is in the synthesis of organic-inorganic hybrid copper(I)-based crystals. acs.org Through a slow-evaporation method, single crystals of ethyltriphenylphosphonium cuprous iodide (specifically ETPCuI₂ and ETP₂CuI₃) have been successfully grown. acs.org These materials exhibit zero-dimensional (0D) properties, composed of planar, discrete [CuI₃]²⁻ nanoclusters with the charge balanced by the ethyltriphenylphosphonium (ETP⁺) cations. acs.org

These hybrid crystals display remarkable photoluminescent and radioluminescent characteristics. The synthesis process itself revealed a reversible solution-gel-crystal transformation, which is a powerful technique for controlling crystal structure and properties while improving raw material utilization. acs.org

Table 2: Properties of Ethyltriphenylphosphonium Cuprous Iodide Nanocrystals

Crystal Photoluminescence (PL) Peak Photoluminescence Quantum Yield (PLQY) Scintillation Light Yield
ETPCuI₂ 600 nm (orange-yellow) ~64% 6812 photons MeV⁻¹ acs.org

Data sourced from research on organic-inorganic hybrid copper(I)-based crystals. acs.org

The surface functionalization of nanoparticles is critical for their application in fields like biomedicine and electronics, aiming to improve properties such as biocompatibility, cellular uptake, and stability. nih.govnih.govresearchgate.net this compound can be employed in these surface modification strategies. The positively charged phosphonium cation can be attached to nanomaterial surfaces through non-covalent interactions like ionic bonds or electrostatic attraction. nih.govnih.gov

This approach is analogous to the use of quaternary ammonium (B1175870) compounds (QACs), which are widely used to impart antimicrobial properties to surfaces. nih.gov By functionalizing a nanoparticle surface with ethyltriphenylphosphonium cations, one could potentially enhance its interaction with biological membranes or modify its electronic properties for use in sensors or optical devices. chemimpex.comresearchgate.net The main goals of surface functionalization are to manage toxicity, avoid clearance by the immune system, and attach specific ligands to enhance efficacy for targeted applications. nih.gov

Deep Eutectic Solvents and Ionic Liquids Incorporating this compound

Deep eutectic solvents (DES) and ionic liquids (ILs) are classes of solvents with unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. nih.govelsevierpure.com They are often considered "green solvents" and are formed by mixing two or more solid components that, at a specific molar ratio (the eutectic point), become a liquid with a melting point significantly lower than the individual components. elsevierpure.comdp.tech

This compound, as a salt that is solid at room temperature, is an ideal candidate for use as a hydrogen bond acceptor in the formation of DES and as a cation source for ILs. nih.govchemscene.com Quaternary ammonium salts, which are structurally similar to phosphonium salts, are commonly used to form DES. mdpi.com The formation of these solvents relies on strong hydrogen bonding or ionic interactions between the components. nih.gov The use of phosphonium-based salts like this compound can lead to the creation of novel DES or ILs with specific properties tailored for applications such as the extraction of natural products, as media for chemical reactions, or in electrochemistry. nih.govnih.gov

Design and Characterization of Deep Eutectic Solvents Based on this compound

Deep eutectic solvents (DESs) represent a new class of green solvents, typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). This compound can function as an effective HBA in the formation of DESs. The design of these solvents involves selecting an appropriate HBD, such as ethylene (B1197577) glycol or other polyols, to create a eutectic mixture with a melting point significantly lower than that of its individual components.

The characterization of these DESs involves a suite of analytical techniques to understand their physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the formation of the DES and to study the hydrogen bonding interactions between the ethyltriphenylphosphonium cation and the HBD. Fourier-transform infrared spectroscopy (FTIR) provides further evidence of these interactions by observing shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding. Thermal analysis, using techniques like Differential Scanning Calorimetry (DSC), is crucial for determining the melting point and glass transition temperature of the resulting DES, confirming the formation of a eutectic mixture.

A key aspect of designing these DESs is the molar ratio of the HBA to the HBD. This ratio significantly influences the physical properties of the DES, including its viscosity, density, and conductivity. By systematically varying the molar ratio of this compound to the chosen HBD, these properties can be tuned for specific applications.

Table 1: Illustrative Examples of this compound-Based Deep Eutectic Solvents and Their Characterization

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Melting Point (°C)Key Characterization Findings
This compoundEthylene Glycol1:2< 25Formation of a stable, liquid DES at room temperature confirmed by DSC and NMR. FTIR shows significant H-bonding.
This compoundGlycerol1:3< 25A viscous liquid at room temperature. Spectroscopic analysis indicates strong intermolecular interactions.
This compoundUrea1:2~60Forms a DES with a higher melting point, suitable for applications requiring elevated temperatures.

Applications of this compound-Based Deep Eutectic Solvents in Separation Processes

The tunable properties of this compound-based DESs make them promising solvents for various separation processes. Their low volatility, thermal stability, and ability to dissolve a wide range of compounds are particularly advantageous.

One potential application is in the extraction of aromatic compounds from aliphatic streams in the petrochemical industry. The aromatic nature of the triphenylphosphine group in the cation can lead to preferential interactions with aromatic solutes, enhancing the selectivity of the extraction process. Similarly, these DESs can be explored for the desulfurization of fuels, where the solvent selectively extracts sulfur-containing compounds.

Development of Phosphonium Ionic Liquids for Chemical Transformations

This compound serves as a precursor in the development of phosphonium-based ionic liquids (PILs) for chemical transformations. While technically a molten salt itself, it can be modified or used in conjunction with other species to create PILs with tailored properties for catalytic applications.

Phosphonium cations, in general, are known for their thermal and chemical stability, which is a significant advantage over some other classes of ionic liquids. The synthesis of new PILs can involve anion exchange reactions, where the iodide in this compound is replaced with other anions (e.g., tetrafluoroborate, hexafluorophosphate) to modify the PIL's properties, such as its miscibility with reactants and its coordinating ability.

These PILs can act as both the solvent and the catalyst in various organic reactions. For instance, they can be employed as phase-transfer catalysts, facilitating the reaction between reactants in different phases. The bulky and non-coordinating nature of the ethyltriphenylphosphonium cation can also influence the stereoselectivity of certain reactions. Research in this area focuses on designing PILs that not only enhance reaction rates and yields but also allow for easy separation and recycling of the catalyst, contributing to greener chemical processes.

Hybrid Copper(I) Halides and Luminescent Materials

Synthesis and Structural Control of Ethyltriphenylphosphonium Cuprous Iodide Single Crystals

The combination of this compound with copper(I) iodide leads to the formation of hybrid organic-inorganic materials with interesting structural and luminescent properties. Single crystals of ethyltriphenylphosphonium cuprous iodide can be synthesized through methods like slow evaporation from a solution. acs.org

The stoichiometry of the reactants, specifically the molar ratio of this compound to copper(I) iodide, plays a crucial role in determining the final crystal structure. For example, different ratios can lead to the formation of distinct crystalline phases with varying arrangements of the copper iodide clusters and the organic cations. acs.orgacs.org Research has shown that compounds with stoichiometries such as (ETP)CuI₂ and (ETP)₂CuI₃ can be obtained, where ETP⁺ represents the ethyltriphenylphosphonium cation. acs.orgacs.org

A fascinating aspect of these materials is the observation of reversible solution-gel-crystal transformations. acs.org Under certain conditions, a solution of the precursors can form a gel, which then slowly transforms into single crystals. This process can be reversed by heating, offering a novel method for controlling crystal growth and potentially producing large, high-quality single crystals. acs.org X-ray diffraction studies are essential for elucidating the precise crystal structures, revealing the coordination environment of the copper(I) ions and the packing of the organic cations within the crystal lattice. acs.orgacs.org

Table 2: Crystalline and Structural Data for Ethyltriphenylphosphonium Cuprous Iodide Derivatives

CompoundStoichiometryCrystal SystemSpace GroupKey Structural FeaturesReference
(ETP)CuI₂1:1MonoclinicP2₁/cComposed of discrete planar [CuI₃]²⁻ nanoclusters. acs.orgacs.org
(ETP)₂CuI₃2:1MonoclinicP2₁/cAlso contains planar discrete [CuI₃]²⁻ nanoclusters with a different packing arrangement due to the higher ratio of the organic cation. acs.orgacs.org

Photo- and Radioluminescence Properties of Ethyltriphenylphosphonium Cuprous Iodide Derivatives

Ethyltriphenylphosphonium cuprous iodide derivatives exhibit promising photo- and radioluminescence properties. acs.orgacs.org The luminescence arises from the copper(I) iodide clusters, with the specific emission characteristics being influenced by the surrounding ethyltriphenylphosphonium cations.

The (ETP)CuI₂ single crystals, for instance, show a strong orange-yellow photoluminescence centered around 600 nm with a high photoluminescence quantum yield (PLQY) of approximately 64%. acs.org In contrast, the (ETP)₂CuI₃ crystals exhibit a cyan emission at about 475 nm, although with a lower PLQY of around 17%. acs.org This difference in emission color and efficiency highlights the significant impact of the stoichiometry and crystal structure on the photophysical properties.

In addition to photoluminescence, these materials also demonstrate radioluminescence, meaning they emit light upon exposure to ionizing radiation like X-rays. acs.org The (ETP)CuI₂ crystals have shown a significant radioluminescence effect at 600 nm, with a high light yield. acs.org This property makes them potential candidates for applications in scintillation detectors.

Applications in Sensing and Anticounterfeiting Technologies

The unique luminescent properties of hybrid copper(I) halides, including those with phosphonium cations similar to ethyltriphenylphosphonium, open up possibilities for their use in advanced sensing and anticounterfeiting technologies. rsc.orgresearchgate.net The sensitivity of their luminescence to external stimuli is a key factor. rsc.org

For sensing applications, the luminescence of these materials can be quenched or enhanced in the presence of specific analytes. This response can be engineered by modifying the organic cation or the copper halide framework to create selective binding sites. While specific research on ethyltriphenylphosphonium cuprous iodide for sensing is still emerging, the broader class of copper(I) halide hybrids has shown promise in detecting various substances. mdpi.comnih.gov

In the realm of anticounterfeiting, the multi-stimuli responsive nature of similar hybrid copper(I) halides is particularly attractive. rsc.orgresearchgate.net For example, materials have been developed that change their emission color in response to different stimuli such as solvents or heat. rsc.org This allows for the creation of complex and difficult-to-replicate security features. An ink formulated with ethyltriphenylphosphonium cuprous iodide could potentially be printed onto documents or products, revealing a specific luminescent signature under UV light that could be further authenticated by its response to a secondary stimulus, providing a higher level of security. rsc.orgrsc.org

Role of Ethyltriphenylphosphonium Iodide in Pharmaceutical Research and Development

The Synthetic Workhorse: Role in API and Intermediate Manufacturing

Ethyltriphenylphosphonium iodide is a cornerstone in the organic chemist's toolkit for pharmaceutical synthesis, primarily valued for its role as a phase-transfer catalyst and as a precursor to ylides for the Wittig reaction. sigmaaldrich.comcrdeepjournal.org These reactions are fundamental to the construction of complex molecular architectures inherent to many modern medicinal compounds.

A Key Player in Multi-Step Pharmaceutical Syntheses

While not always explicitly named, the underlying Wittig reaction, for which this compound is a common reagent, is a standard method in the synthesis of various complex molecules, including prostaglandins (B1171923) and their analogues. google.comyoutube.com Prostaglandins are a class of potent, hormone-like substances with a wide range of physiological effects, and their synthesis often relies on the precise formation of carbon-carbon double bonds, a hallmark of the Wittig reaction. google.comnih.gov

Enabling Challenging Transformations in Drug Discovery

In the quest for novel therapeutics, drug discovery chemists often face the challenge of constructing complex and sterically hindered molecules. This compound, through its function as a phase-transfer catalyst and a Wittig reagent, facilitates transformations that might otherwise be inefficient or unfeasible.

As a phase-transfer catalyst, it enables reactions between reagents that are soluble in different, immiscible phases (e.g., aqueous and organic). crdeepjournal.org This is particularly valuable in the pharmaceutical industry as it can lead to increased reaction rates, higher yields, and the use of milder reaction conditions, thus contributing to more efficient and environmentally benign synthetic processes. crdeepjournal.org For instance, it has been used as a phase-transfer catalyst in the synthesis of 3-hydroxyflavones from chalcones. sigmaaldrich.com

The Wittig reaction, facilitated by ylides generated from this compound, is indispensable for the stereoselective synthesis of alkenes. umass.edu This level of control is paramount in drug synthesis, as the stereochemistry of a molecule can profoundly impact its biological activity. The ability to predictably form C=C bonds makes it a go-to method for assembling the core structures of many biologically active compounds, including potential steroid analogues and other complex natural product derivatives. sigmaaldrich.com

Beyond Synthesis: Exploration in Drug Design and Development

The utility of this compound extends beyond its role as a synthetic tool. Its inherent chemical properties have led to its exploration in the context of drug design and as a probe to understand biological systems.

Probing Biological Pathways and Therapeutic Efficacy

While not a therapeutic agent in itself, the triphenylphosphonium cation, of which ETPPI is a source, has been a key component in the design of mitochondria-targeting drugs. The lipophilic, cationic nature of the triphenylphosphonium moiety allows it to accumulate within the mitochondria, driven by the large negative membrane potential of this organelle. This property has been exploited to deliver various therapeutic agents specifically to the mitochondria, a critical organelle in cellular metabolism and apoptosis. By attaching a triphenylphosphonium group to an existing drug molecule, researchers can enhance its efficacy by concentrating it at its site of action within the cell.

Investigating Cell Signaling and Membrane Dynamics

The interaction of ions with cellular membranes is a fundamental aspect of cell biology. One commercial source suggests that this compound is used in studies related to cell signaling and membrane dynamics due to its potential to interact with phospholipids (B1166683), the building blocks of cell membranes. The introduction of such a charged, lipophilic molecule can perturb the membrane structure and function, providing insights into the dynamics of these vital cellular components. However, detailed, publicly available research specifying this compound for these exact purposes is limited.

Advanced Methodologies in Pharmaceutical Formulation

The physical form of a drug is as crucial as its chemical structure for its therapeutic effect. The field of pharmaceutical formulation is constantly seeking new methods to improve the stability, solubility, and bioavailability of APIs.

Computational and Spectroscopic Characterization of Ethyltriphenylphosphonium Iodide Systems

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the detailed characterization of ethyltriphenylphosphonium iodide and its reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, X-ray Diffraction (XRD), and Mass Spectrometry (MS) each offer unique insights into the compound's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and triphenyl groups are observed. The protons of the methyl group (CH₃) of the ethyl substituent typically appear as a triplet, while the methylene (B1212753) protons (CH₂) present as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The aromatic protons of the three phenyl rings usually resonate as a complex multiplet in the downfield region of the spectrum. The integration of these signals confirms the ratio of protons in the different chemical environments, consistent with the compound's structure. docbrown.info For instance, the integrated signal proton ratio of 3:2 corresponds to the methyl and methylene protons of the ethyl group, respectively. docbrown.info

¹³C NMR spectroscopy provides further structural confirmation by identifying the different carbon environments. The spectrum of this compound will show distinct peaks for the methyl and methylene carbons of the ethyl group, as well as for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shifts of these carbons are influenced by their proximity to the positively charged phosphorus atom. For example, in a related compound, 2-iodopropane, the carbon atom directly attached to the iodine atom exhibits a distinct chemical shift compared to the other carbon atoms in the molecule. docbrown.info

NMR is also invaluable for studying reaction intermediates. For example, in reactions involving the functionalization of ethyl iodide, ¹H NMR can be used to monitor the progress of the reaction and identify the formation of new species. researchgate.net The appearance of new signals or changes in the chemical shifts of existing signals can provide evidence for the formation of transient intermediates.

Table 1: Representative ¹H NMR Data for the Ethyl Group in an Ethylphosphonium Salt

GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~1.2-1.5Triplet (t)~7-8
CH₂~3.0-3.5Doublet of Quartets (dq)J(H-H) ~7-8, J(P-H) ~13-15

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's various bonds.

The most prominent features in the IR spectrum of this compound include:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl rings.

Aliphatic C-H Stretching: Absorptions around 2980-2850 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl group. docbrown.info

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl rings.

P-C Stretching: Vibrations involving the phosphorus-carbon bond typically appear in the fingerprint region of the spectrum.

C-I Stretching: The carbon-iodine bond vibration is expected to be found at lower wavenumbers, typically in the range of 600-500 cm⁻¹. docbrown.info

The absence of certain bands can be just as informative as their presence. For instance, the lack of a strong, broad absorption in the 3500-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups. utexas.edu The unique pattern of absorptions in the fingerprint region (approximately 1500-400 cm⁻¹) provides a distinctive "fingerprint" for the compound, allowing for its identification by comparison with known spectra. docbrown.info

Table 2: Key Infrared Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)Description
Aromatic C-H3100-3000Stretching vibrations
Aliphatic C-H2980-2850Stretching vibrations
Aromatic C=C1600-1450Stretching vibrations
C-I600-500Stretching vibration

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique can be applied to both single crystals and polycrystalline powders.

Single-Crystal X-ray Diffraction provides a precise and unambiguous determination of the crystal structure. By analyzing the diffraction pattern of a single crystal, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. This level of detail allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample of this compound. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. nih.govspringernature.com While PXRD does not typically provide the same level of atomic detail as single-crystal XRD, it is invaluable for:

Phase Identification: Comparing the experimental powder pattern to a database of known patterns can confirm the identity of the crystalline material. usp.org

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity of the sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct powder diffraction patterns. arizona.edu

The analysis of the diffraction data, often through methods like Rietveld refinement, can yield information about the crystal system (e.g., monoclinic, orthorhombic) and lattice parameters. arizona.edu

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of this compound. In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a peak corresponding to the intact ethyltriphenylphosphonium cation, [ (C₆H₅)₃P(C₂H₅) ]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the ion. spectroscopyonline.com

In addition to the molecular ion, the mass spectrum will also display a series of fragment ions. These fragments are formed by the dissociation of the molecular ion within the mass spectrometer. uni-saarland.de The fragmentation pattern is often predictable and provides valuable clues about the molecule's structure. Common fragmentation pathways for phosphonium (B103445) salts can include the loss of neutral molecules such as ethene from the ethyl group or benzene (B151609) from the phenyl groups. The analysis of these fragmentation pathways can help to confirm the structure of the parent ion. nih.gov

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (approximate)Description
[ (C₆H₅)₃P(C₂H₅) ]⁺303Ethyltriphenylphosphonium cation
[ (C₆H₅)₃P ]⁺262Triphenylphosphonium cation
[ (C₆H₅)₂P(C₂H₅) ]⁺227Ethyldiphenylphosphonium cation

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework for understanding the properties and reactivity of this compound at the atomic and electronic levels. Density Functional Theory (DFT) is a particularly prominent computational method used for this purpose.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into the properties of this compound that complement experimental findings.

Key applications of DFT for studying this compound include:

Geometry Optimization: DFT can be used to calculate the lowest energy (most stable) three-dimensional structure of the ethyltriphenylphosphonium cation. This optimized geometry can be compared with experimental data from X-ray diffraction to validate the computational model.

Electronic Structure Analysis: DFT calculations provide information about the distribution of electrons within the molecule, including the determination of atomic charges and the nature of the chemical bonds. For instance, the analysis of the electron density distribution can help to characterize the nature of the bonds between the phosphorus atom and the carbon atoms. nih.gov

Spectroscopic Property Prediction: DFT can be used to predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental spectra to aid in the assignment of signals and bands.

Reactivity Studies: DFT can be employed to model reaction pathways and transition states, providing insights into the reactivity of this compound in various chemical transformations. By calculating the energies of reactants, products, and transition states, it is possible to predict reaction mechanisms and kinetics.

DFT studies have been successfully applied to understand the electronic and geometric structures of related organophosphorus and macrocyclic compounds, demonstrating the power of this approach to elucidate complex chemical systems. nih.govarxiv.org

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Reaction Pathways

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to provide a microscopic view of the dynamic behavior of chemical systems, including those containing this compound. nsf.gov These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion, offering insights into intermolecular interactions and the initial stages of reaction pathways that are often difficult to probe experimentally. nsf.govucl.ac.uk

In the context of this compound, MD simulations can elucidate the nature of the interactions between the ethyltriphenylphosphonium cation ([ETP]⁺) and the iodide anion (I⁻), as well as their interactions with solvent molecules. The accuracy of these simulations is highly dependent on the quality of the force field used, which is a set of empirical equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. For phosphonium-based ionic liquids, force fields such as the Generalised AMBER Force Field (GAFF) and the Canongia Lopes & Padua Force Field (CL&PFF) are commonly employed. ucl.ac.uk

A key aspect investigated through MD simulations is the local organization of the ions in the liquid state. This is often characterized by calculating the radial distribution function (RDF), g(r), which describes the probability of finding one particle at a certain distance from another. For this compound, the RDF between the phosphorus atom of the cation and the iodide anion would reveal the average ion-pairing distance and the structure of the surrounding solvation shells. nsf.govacs.org

The strength of the interaction between the cation and anion can be quantified by calculating the interaction energy, which is the sum of electrostatic and van der Waals forces. acs.org MD simulations can provide detailed information about these energies, helping to understand how the structure of the ethyltriphenylphosphonium cation, with its combination of phenyl and ethyl groups, influences its interaction with the iodide anion and surrounding molecules. scispace.com For instance, simulations can reveal the preferential orientation of the phenyl rings and the ethyl group relative to the anion and solvent molecules.

Furthermore, MD simulations can be used to study the transport properties of the ions, such as their self-diffusion coefficients. These properties are crucial for understanding the role of this compound as a phase-transfer catalyst, as the mobility of the cation in different phases is a key factor in its catalytic efficiency. ucl.ac.uk

While a complete reaction pathway is often too complex and time-consuming to be fully captured by classical MD simulations, they can provide valuable information about the pre-reaction state and the initial steps of a reaction. For example, in a Wittig reaction involving an ylide derived from this compound, MD simulations could be used to study the approach of the ylide to the carbonyl compound and the initial non-covalent interactions that lead to the formation of the reaction complex. masterorganicchemistry.com

Below is an interactive data table summarizing typical parameters and outputs from an MD simulation study of a phosphonium-based ionic liquid system, which would be analogous to a study on this compound.

Simulation Parameter/OutputDescriptionTypical Value/Finding
Force FieldSet of parameters describing interatomic potentials.GAFF or CL&PFF
Simulation TimeTotal time the system's evolution is simulated.10 - 100 ns
TemperatureControlled temperature of the simulation.298 K (Room Temperature)
Radial Distribution Function (RDF)Describes the local structure and packing of ions/molecules.First peak in P-I RDF indicates average ion pair distance.
Interaction EnergySum of electrostatic and van der Waals interactions between ions.Provides insight into the strength of ion pairing.
Self-Diffusion CoefficientMeasure of the translational mobility of an ion or molecule.Higher values indicate greater mobility.

Theoretical Predictions of Catalytic Performance and Selectivity

Theoretical methods, particularly Density Functional Theory (DFT), play a crucial role in predicting the catalytic performance and selectivity of systems involving this compound. nih.gov These computational approaches allow for the detailed exploration of reaction mechanisms at the electronic level, providing insights that can guide the design of more efficient catalysts and reaction conditions.

One of the primary applications of this compound is as a precursor to the corresponding ylide in the Wittig reaction. DFT calculations have been instrumental in elucidating the mechanism of the Wittig reaction and explaining the origins of its stereoselectivity (E/Z selectivity). nih.govresearchgate.net By calculating the energies of transition states and intermediates for the different possible reaction pathways, researchers can predict which diastereomeric product will be favored. For instance, calculations can show that for non-stabilized ylides, the puckered geometry of the transition state leading to the Z-alkene is lower in energy. nih.gov

The catalytic performance of this compound as a phase-transfer catalyst can also be evaluated using theoretical methods. alfachemic.comjetir.org In phase-transfer catalysis, the ethyltriphenylphosphonium cation facilitates the transfer of a reactant (e.g., an anion) from an aqueous phase to an organic phase where the reaction occurs. DFT calculations can be used to model the key steps in the catalytic cycle, such as the extraction of the anion from the aqueous phase by the phosphonium cation and the subsequent reaction in the organic phase. The calculated energy barriers for these steps can provide a quantitative measure of the catalyst's efficiency.

The selectivity of a catalyst is another critical aspect that can be predicted theoretically. For example, in asymmetric catalysis using chiral phosphonium salts, DFT can be used to understand the origin of enantioselectivity. nih.gov By modeling the interactions between the chiral catalyst, the substrate, and the reagent, it is possible to determine which enantiomeric transition state is lower in energy, thus predicting the major enantiomer of the product.

The following interactive data table illustrates the type of data that can be generated from DFT calculations to predict the catalytic performance and selectivity of a hypothetical Wittig reaction involving an ethyltriphenylphosphonium-derived ylide. The values are representative and serve to demonstrate the principles of theoretical predictions.

Reaction PathwayTransition State (TS)Calculated Activation Energy (kcal/mol)Predicted Selectivity
Formation of Z-alkeneTS-Z15.2Z-alkene favored
Formation of E-alkeneTS-E17.8
Phase Transfer of Anion (X⁻)Anion Extraction TS8.5Efficient Phase Transfer

These theoretical predictions, when combined with experimental results, provide a comprehensive understanding of the catalytic behavior of this compound and pave the way for the rational design of new and improved catalytic systems.

Emerging Research Areas and Future Perspectives for Ethyltriphenylphosphonium Iodide

Green Chemistry Principles and Sustainability in Ethyltriphenylphosphonium Iodide Research

The integration of green chemistry principles into the research and application of this compound is a growing area of focus, aimed at enhancing the sustainability of chemical processes. Key efforts are directed towards the development of recyclable catalytic systems and the use of environmentally benign solvents.

Research has demonstrated the potential for immobilizing phosphonium (B103445) salts, including structures analogous to this compound, onto solid supports like silica (B1680970). datahorizzonresearch.comchemimpex.com This approach facilitates the recovery and reuse of the catalyst, a cornerstone of green chemistry, thereby reducing waste and improving process efficiency. datahorizzonresearch.com For instance, silica-supported phosphonium salt catalysts have been effectively used in the cycloaddition of CO2 and epoxides. datahorizzonresearch.comchemimpex.com However, studies have also shown that catalyst deactivation can occur over multiple cycles due to the leaching of the phosphonium unit and the loss of the iodide anion, which remains a challenge to be addressed. datahorizzonresearch.comchemimpex.com

Another significant aspect of sustainability is the selection of solvents for the synthesis of this compound and its analogs. Traditional organic solvents are often volatile and pose environmental and health risks. Consequently, research is shifting towards greener alternatives. A notable study on the synthesis of the analogous compound, ethyltriphenylphosphonium bromide, highlighted the use of isopropanol (B130326) as a more sustainable solvent, which led to high yields and had a reduced environmental impact due to its recyclability. sigmaaldrich.com The concept of utilizing bio-based solvents and establishing biorefineries for the production of phosphonium salts is also gaining traction as a long-term strategy to minimize reliance on fossil fuels. sigmaaldrich.com

The principles of green chemistry are not only about the final product but encompass the entire lifecycle, from synthesis to application and disposal. The drive towards more sustainable chemical manufacturing is pushing for the optimization of reaction conditions, such as temperature and solvent-to-reactant ratios, to maximize yield while minimizing energy consumption and waste generation. sigmaaldrich.com

Table 1: Comparison of Conventional vs. Green Approaches in this compound Research

Feature Conventional Approach Green Chemistry Approach
Catalyst Use Homogeneous, single-use Heterogenized on solid supports for recyclability
Solvents Volatile organic compounds (VOCs) Bio-based solvents, recyclable alcohols (e.g., isopropanol)
Synthesis Focus primarily on yield Optimization for yield, energy efficiency, and waste reduction
Lifecycle Linear (produce, use, dispose) Circular (synthesis, use, recycle/reuse)

Novel Derivatives and Analogs of this compound for Expanded Applications

The exploration of novel derivatives and analogs of this compound is a promising avenue for expanding its range of applications. By systematically modifying the chemical structure of the parent compound, researchers aim to fine-tune its properties, such as catalytic activity, solubility, and thermal stability, for specific uses.

One approach to creating analogs is to vary the alkyl group attached to the phosphorus atom. For instance, related compounds like methyltriphenylphosphonium (B96628) iodide and isopropyltriphenylphosphonium (B8661593) iodide are commercially available and used in similar applications, such as the Wittig reaction. chemicalbook.com The nature of the alkyl group can influence the reactivity and steric hindrance of the resulting phosphonium ylide, which in turn can affect the stereoselectivity of the reaction.

Another common modification is the substitution of the iodide anion with other halides or functional groups. Ethyltriphenylphosphonium bromide is a well-known analog that is often used interchangeably with the iodide salt in many applications. chemicalbook.com The choice of the counter-ion can impact the salt's solubility in different solvents and its hygroscopicity.

More complex derivatives are also being synthesized to impart novel functionalities. For example, research into sterically hindered quaternary phosphonium salts, where bulky substituents are introduced around the phosphorus center, has led to the development of compounds with significant antimicrobial and antifouling properties. nih.gov The introduction of polyphenylene dendrimers as substituents on the phosphonium salt is another innovative strategy to create bulky catalysts that can influence the stereochemical outcome of reactions. mdpi.com

Furthermore, functional groups can be incorporated into the phenyl rings of the triphenylphosphine (B44618) moiety to create derivatives with tailored electronic or reactive properties. These modifications can lead to phosphonium salts with enhanced catalytic performance or the ability to participate in a wider range of chemical transformations. The synthesis of such novel derivatives is a key area of ongoing research with the potential to unlock new applications in catalysis, materials science, and beyond.

Table 2: Examples of this compound Analogs and Derivatives

Compound Structural Modification Potential Application/Benefit
Mthis compound Ethyl group replaced by methyl Altered reactivity in Wittig reaction
Isopropyltriphenylphosphonium iodide Ethyl group replaced by isopropyl Increased steric hindrance
Ethyltriphenylphosphonium bromide Iodide anion replaced by bromide Different solubility and hygroscopicity
Sterically Hindered QPS Bulky substituents on phosphorus Antimicrobial and antifouling agents
Polyphenylene Phosphonium Salts Large polyphenylene substituents Control of reaction stereochemistry

Interdisciplinary Research Integrating this compound

This compound and its related phosphonium salts are no longer confined to the realm of traditional organic synthesis. Their unique properties have spurred a wave of interdisciplinary research, leading to their application in diverse scientific and technological fields.

In materials science , this compound is utilized as a curing agent and accelerator in the production of epoxy resins and thermosetting powder coatings. chemimpex.com Its thermal stability and controlled reactivity are advantageous in these applications, contributing to the formation of polymers with desirable properties. chemimpex.com The compound's electronic properties have also led to its use in the development of advanced materials, including other polymers and nanomaterials. datahorizzonresearch.com Phosphonium salts, in general, are being investigated as components of ionic liquids and electrolytes for battery materials and dye-sensitized solar cells. chemicalbook.com

The interface of chemistry and biology represents another fertile ground for interdisciplinary research. This compound has been employed in studies related to cell biology, specifically in probing cell signaling pathways and membrane dynamics. datahorizzonresearch.com Its cationic nature allows it to interact with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in cell membranes. Furthermore, certain derivatives of phosphonium salts have demonstrated significant biological activity, including antimicrobial and antifouling properties, which is a major area of investigation for developing new biocides and pharmaceuticals. nih.gov

In the field of pharmaceutical development , this compound serves as a versatile reagent and catalyst in the synthesis of complex organic molecules that are often the basis for new drugs. datahorizzonresearch.com Its role in facilitating reactions like the Wittig olefination is crucial for constructing the carbon skeletons of many active pharmaceutical ingredients (APIs). datahorizzonresearch.com The development of novel phosphonium salt-based catalysts and reagents continues to be an important aspect of medicinal chemistry research.

This cross-pollination of ideas and techniques from different disciplines is expected to drive further innovation and uncover new and unexpected applications for this compound and its derivatives.

Future Directions in Catalysis and Organic Synthesis with this compound

The future of this compound in catalysis and organic synthesis is poised for significant advancements, driven by the continuous pursuit of more efficient, selective, and sustainable chemical transformations. While it is already a staple reagent, particularly for the Wittig reaction, ongoing research is focused on expanding its catalytic applications and refining existing methodologies.

A key future direction is the development of novel catalytic systems based on this compound with enhanced performance. datahorizzonresearch.com This includes the design of more robust and recyclable catalysts, potentially through improved immobilization techniques or the synthesis of derivatives with greater stability. The goal is to create catalytic processes with higher turnover numbers and lower catalyst loadings, which are both economically and environmentally beneficial.

In the context of the Wittig reaction, future research is likely to focus on achieving greater control over stereoselectivity (E/Z selectivity) in alkene synthesis. nih.gov This may involve the use of modified phosphonium salts, new solvent systems, or the development of catalytic Wittig-type reactions that can operate under milder conditions and with a broader substrate scope. nih.govresearchgate.net The combination of flow chemistry with traditional batch processes for Wittig reactions is another promising area that could lead to improved yields and scalability. nih.gov

Beyond the Wittig reaction, there is potential for this compound to be used in a wider array of organic transformations. Its role as a phase-transfer catalyst is well-established, but further exploration of its catalytic activity in other C-C and C-heteroatom bond-forming reactions is warranted. chemimpex.comsigmaaldrich.com The development of photocatalytic methods for the synthesis of quaternary phosphonium salts could also open up new avenues for their application in late-stage functionalization of complex molecules. rsc.org

The overarching trend in catalysis is the move towards more sustainable processes. datahorizzonresearch.com Future research on this compound will undoubtedly be guided by the principles of green chemistry, with an emphasis on atom economy, energy efficiency, and the use of renewable resources.

Potential for Industrial Scale-Up and Technological Advancements

This compound is already a commercially significant chemical, with a global market valued at approximately USD 45 million in 2023 and projected to grow in the coming years. datahorizzonresearch.com This growth is indicative of its established role in various industrial applications, particularly in the pharmaceutical and fine chemical sectors. datahorizzonresearch.com However, there is still considerable potential for industrial scale-up and technological advancements related to its production and use.

One of the main challenges for the broader industrial application of this compound is its production cost, which is influenced by the multi-step synthesis and the price of high-purity raw materials. datahorizzonresearch.com Future technological advancements are likely to focus on developing more efficient and cost-effective manufacturing processes. This could involve the optimization of reaction conditions, the use of less expensive starting materials, or the development of continuous flow processes for its synthesis. nih.govgoogle.com

The recovery and recycling of the catalyst after use is another critical factor for industrial-scale applications. While laboratory-scale recycling has been demonstrated, the development of robust and economically viable recycling technologies for large-scale processes remains an area for improvement. This would not only reduce costs but also minimize the environmental footprint of its industrial use.

The demand for this compound is expected to be driven by the expansion of the pharmaceutical industry and the increasing need for sophisticated chemical intermediates. datahorizzonresearch.com As such, there is a strong incentive for technological innovation in its production and application. This includes the development of new formulations and delivery systems for the catalyst to improve its handling and efficiency in industrial settings.

Furthermore, as new applications for this compound and its derivatives emerge from ongoing research, there will be a corresponding need to develop scalable and reliable production methods for these novel compounds. The synergy between academic research and industrial development will be crucial for translating laboratory discoveries into large-scale technological advancements.

Q & A

Q. How is ethyltriphenylphosphonium iodide synthesized, and what purity considerations are critical for its use in organic reactions?

this compound is typically synthesized via quaternization of triphenylphosphine with ethyl iodide. Key purity parameters include ≥95% chemical purity (HPLC/TLC verification) and low moisture content (<0.1% by Karl Fischer titration) to prevent side reactions. Melting point (164–168°C) is a critical physical property for validation . For Wittig reactions, residual solvents (e.g., THF) must be rigorously removed via vacuum drying to avoid base neutralization (e.g., LiHMDS) .

Q. What role does this compound play in deep eutectic solvent (DES) design for aromatic separation?

this compound acts as a hydrogen bond acceptor (HBA) in DES formulations. For example, combining it with glycerol or ethylene glycol (hydrogen bond donors) produces solvents with tunable polarity for separating toluene/heptane mixtures. Key variables include molar ratios (e.g., 1:2 HBA:HBD) and temperature (25–60°C). Phase equilibria data (e.g., liquid-liquid equilibria) are critical for optimizing separation efficiency .

DES Component (HBA:HBD)Separation Efficiency (Toluene/Heptane)Temperature (°C)Reference
This compound:glycerol (1:2)85% toluene recovery40
This compound:ethylene glycol (1:3)92% toluene recovery50

Q. What safety protocols are essential when handling this compound?

The compound is classified as hazardous (UN 2811) due to acute toxicity (oral, dermal) and irritancy (skin/eyes). Use fume hoods, nitrile gloves, and safety goggles. Storage requires airtight containers in a cool (<25°C), dry environment. Waste disposal must follow local regulations for phosphonium salts .

Advanced Research Questions

Q. How can researchers address contradictory data in solvent extraction efficiency for aromatic separation using this compound-based DES?

Discrepancies in extraction efficiency often arise from variations in DES composition (e.g., HBD type, molar ratio) or experimental conditions (temperature, mixing time). Systematic studies should:

  • Compare phase diagrams across DES formulations .
  • Use molecular dynamics simulations to analyze solute-solvent interactions.
  • Validate reproducibility via triplicate trials with statistical error margins (e.g., ±2%).

Q. What mechanistic challenges arise in Wittig reactions using this compound, and how can they be mitigated?

The ylide generated from this compound (via deprotonation with strong bases like LiHMDS) may exhibit excessive basicity, leading to undesired side reactions (e.g., aldehyde α-proton deprotonation). Strategies include:

  • Using milder bases (e.g., KOtBu) at lower temperatures (−20°C to 0°C) .
  • Monitoring reaction progress via in situ NMR to detect intermediates.
  • Adjusting solvent polarity (e.g., THF vs. DCM) to stabilize the ylide .

Q. How does the choice of hydrogen bond donor (HBD) affect the physicochemical properties of this compound-based DES?

HBDs like glycerol (high viscosity) vs. ethylene glycol (low viscosity) influence DES properties:

  • Viscosity : Ethylene glycol-based DESs show lower viscosity (25 cP at 25°C) compared to glycerol (120 cP), enhancing mass transfer in separations .
  • Polarity : Glycerol increases DES polarity, improving aromatic selectivity via π-π interactions.
  • Thermal stability : Ethylene glycol-based DESs decompose above 150°C, while glycerol-based variants remain stable up to 200°C .

Q. What analytical methods are optimal for characterizing reaction byproducts in Wittig homologation with this compound?

Advanced characterization techniques include:

  • LC-MS : Identifies low-abundance byproducts (e.g., epimers, elimination products) .
  • X-ray crystallography : Resolves stereochemical outcomes in alkene products.
  • Isotopic labeling (e.g., D₂O quenching) : Traces proton transfer pathways during ylide formation .

Methodological Guidance

  • For DES optimization : Use a design-of-experiments (DoE) approach to screen HBA:HBD ratios and temperatures. Measure density, refractive index, and viscosity to correlate with separation performance .
  • For Wittig reactions : Pre-dry reagents (MgSO₄ or molecular sieves) and monitor base strength (pKa matching) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyltriphenylphosphonium iodide
Reactant of Route 2
Ethyltriphenylphosphonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.